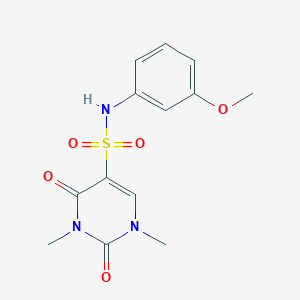

N-(3-methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

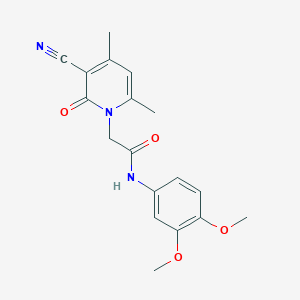

N-(3-methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide, also known as MDPS, is a sulfonamide derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. MDPS is a heterocyclic compound that contains a pyrimidine ring and a sulfonamide functional group, which makes it a promising candidate for drug development.

Aplicaciones Científicas De Investigación

Antitumor Applications

Sulfonamides, including compounds related to N-(3-methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide, have been evaluated for their potential in antitumor applications. Notably, some sulfonamides have shown promising results as cell cycle inhibitors and have progressed to clinical trials for cancer treatment. These compounds can disrupt tubulin polymerization or cause a decrease in the S phase fraction in cancer cell lines, indicating their potential utility in oncology. Gene expression changes induced by these sulfonamides have been characterized, providing insights into the drug-sensitive cellular pathways affected by these compounds (Owa et al., 2002).

Enzyme-Linked Immunosorbent Assay (ELISA) Applications

Sulfonamides, similar in structure to N-(3-methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide, have been utilized in the development of enzyme-linked immunosorbent assays (ELISAs). These assays can accurately and precisely estimate the concentrations of certain compounds in soil and water samples, providing a valuable tool for environmental monitoring and analysis (Parnell & Hall, 1998).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as methoxetamine and phencyclidine analogues, have been found to be high affinity ligands for the glutamate nmda receptor

Mode of Action

If it does interact with the nmda receptor like its structural analogues, it could potentially inhibit the receptor’s activity, leading to changes in neuronal signaling .

Biochemical Pathways

Inhibition of the nmda receptor can affect various downstream pathways, including those involved in synaptic plasticity and memory formation .

Pharmacokinetics

Similar compounds like curcumin have been reported to have low oral bioavailability due to their hydrophobic nature and poor absorption

Result of Action

If it does inhibit the NMDA receptor, it could potentially lead to changes in neuronal signaling and synaptic plasticity .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of similar compounds .

Propiedades

IUPAC Name |

N-(3-methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O5S/c1-15-8-11(12(17)16(2)13(15)18)22(19,20)14-9-5-4-6-10(7-9)21-3/h4-8,14H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKODRBLAOGLRKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)NC2=CC(=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2984680.png)

![[4-(Pyridin-3-yl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B2984683.png)

![1-[(3,5-Dimethylisoxazol-4-yl)methyl]-4-(piperidin-3-ylcarbonyl)piperazine](/img/structure/B2984685.png)

![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2984690.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2984693.png)

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[2-(trifluoromethyl)benzyl]piperidine-4-carboxamide](/img/structure/B2984696.png)

![N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetamide](/img/structure/B2984703.png)